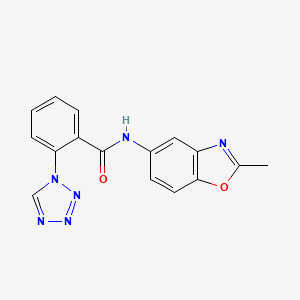
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide, also known as FTDC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide is not yet fully understood. However, it has been suggested that 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide may exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide has been found to inhibit viral replication in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation of using 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide. One area of interest is the development of more efficient synthesis methods for 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide, including its absorption, distribution, metabolism, and excretion in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide and its potential as a therapeutic agent for various diseases.
Synthesis Methods
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-furancarboxylic acid with 4-fluoroaniline to produce 5-(4-fluorophenyl)-2-furancarboxylic acid. The resulting compound is then reacted with thionyl chloride and 3-methyl-1,1-dioxothiolane to produce 5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide.
properties
IUPAC Name |
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-16(8-9-23(20,21)10-16)18-15(19)14-7-6-13(22-14)11-2-4-12(17)5-3-11/h2-7H,8-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBINPVYSQTQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-(3-methyl-1,1-dioxothiolan-3-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)

![4-[4-(4-Methoxyphenyl)-2-morpholin-4-yl-6-(trichloromethyl)-1,3,5-triaza-2lambda5-phosphacyclohexa-2,4,6-trien-2-yl]morpholine](/img/structure/B7545451.png)
![3-methyl-6-phenyl-N-[4-(2H-tetrazol-5-yl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7545461.png)
![3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7545469.png)

![4-[3-(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-2-hydroxypropoxy]benzonitrile](/img/structure/B7545480.png)



![Ethyl 1-[1-(2,4-dichlorophenyl)ethyl-methylsulfamoyl]pyrrolidine-2-carboxylate](/img/structure/B7545512.png)
![5-[(4-fluorophenyl)sulfamoyl]-N,2-dimethylbenzamide](/img/structure/B7545525.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B7545536.png)